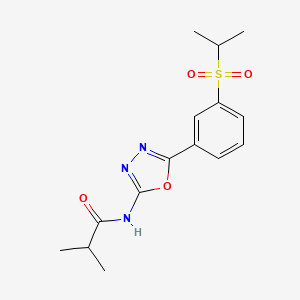

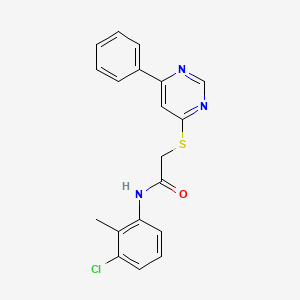

![molecular formula C20H23N3O2S B2596179 1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-97-7](/img/structure/B2596179.png)

1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been found to exhibit a wide range of biological activities . They are known to exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidines has been achieved by heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This results in the transformation of the starting materials into pyrido[2,3-d]pyrimidin-5-one derivatives .

Aplicaciones Científicas De Investigación

Molecular Structures and Crystal Structures

Research on similar compounds to 1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has demonstrated their complex molecular and crystal structures. One study explored the crystal structures of four 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing diverse interactions such as hydrogen bonds and pi-pi stacking interactions that contribute to their unique structural assembly (Trilleras et al., 2009).

Synthetic Approaches

Various synthetic methods have been employed to produce related pyrido[2,3-d]pyrimidine derivatives. For instance, a study outlined the synthesis of pyrido[2,3-d]pyrimidines from 6-amino-1,3-dimethyluracil and aldehydes, showcasing the versatility of synthetic strategies in accessing these compounds (Azev et al., 2015). Another approach involves the domino Knoevenagel condensation–Michael addition–cyclization for synthesizing dihydrofuropyrido[2,3-d]pyrimidines, indicating a green synthesis pathway (Ahadi et al., 2014).

Chemical Transformations and Reactions

Research on pyrimidine derivatives includes studies on their novel reactions and transformations. One such study presented novel reactions of 5-cyano-1,3-dimethyluracil for the simple synthesis of pyrido[2,3-d]pyrimidines, discussing potential mechanisms for the formation of these compounds (Su & Watanabe, 1982).

Heterocyclic Chemistry and Catalysis

The field of heterocyclic chemistry also explores the catalytic synthesis of pyrido[2,3-d]pyrimidines, highlighting the efficiency of catalysts like triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica for multicomponent synthesis (Rahmani et al., 2018).

Structural, Spectral, and Computational Exploration

Studies also extend to the synthesis, structural, spectral, and computational exploration of pyrido[2,3-d]pyrimidine derivatives. For example, the synthesis and comprehensive characterization of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were reported, employing techniques like NMR, UV-visible, FT-IR spectroscopy, X-ray diffraction analysis, and computational methods for electronic structure analysis (Ashraf et al., 2019).

Propiedades

IUPAC Name |

1,3-dimethyl-5-(2-phenylethylsulfanyl)-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-4-8-15-13-21-18-16(19(24)23(3)20(25)22(18)2)17(15)26-12-11-14-9-6-5-7-10-14/h5-7,9-10,13H,4,8,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIURNVQHGSGFAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN=C2C(=C1SCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

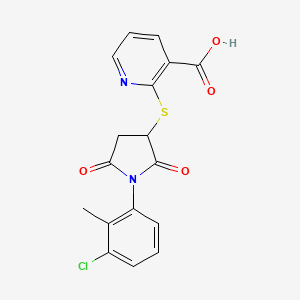

![N-(2-chlorobenzyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2596097.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)propanamide](/img/structure/B2596100.png)

![N-(2,4-difluorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2596101.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione](/img/structure/B2596104.png)

![3-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2596109.png)

![Dimethyl 2-[(2,2-dimethylpropanoyl)amino]terephthalate](/img/structure/B2596110.png)

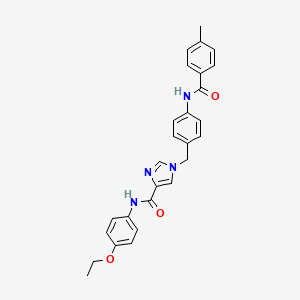

![4-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiadiazole-5-carboxamide](/img/structure/B2596111.png)

![3-Ethyl-2-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1H-pyrrole-2,4-dicarboxamide](/img/structure/B2596112.png)

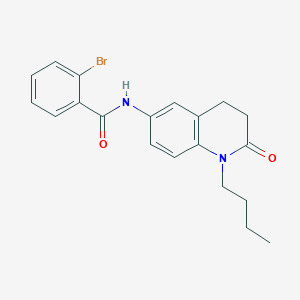

![2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2596114.png)